molecular formula C20H25ClN2O3S B2945641 Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1190017-40-3

Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2945641
CAS No.: 1190017-40-3
M. Wt: 408.94
InChI Key: LGAULQMWVRDBRS-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the formula C20H24N2O3S . It is a complex organic molecule that falls under the category of heterocyclic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources .

Scientific Research Applications

Pharmacokinetics and Tolerance Studies

Research on compounds like 5-[(2-Diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4- b]pyridine trihydrochloride (KW-5805) has been conducted to evaluate their pharmacokinetics and tolerance in humans. Such studies are critical for determining the safety and efficacy of new pharmaceutical compounds before they can be considered for therapeutic use (Uckert, Kobayashi, & Maier-Lenz, 1989).

Diagnostic Applications

Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been studied for their potential in diagnosing primary breast cancer through sigma receptor scintigraphy. This reflects the broader application of certain chemicals in enhancing medical imaging and diagnostics, aiding in the early detection of diseases (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Environmental Health Research

Studies on urinary metabolites of organophosphate and pyrethroid pesticides in children from various cohorts indicate the importance of monitoring environmental exposures and their potential health impacts. Such research can inform public health policies and strategies for reducing exposure to harmful chemicals (Bravo, Grimalt, Bocca, Pino, Bin, Brumatti, Rosolen, Barbone, Ronfani, Alimonti, & Calamandrei, 2019).

Toxicology and Safety Assessment

Investigations into the effects of various compounds on human health, including potential oxidative stress and inflammation triggered by exposure to phenols and parabens, underscore the significance of toxicological studies. These studies are crucial for understanding the safety profile of chemicals and their derivatives, leading to better regulatory and safety standards (Watkins, Ferguson, Anzalota Del Toro, Alshawabkeh, Cordero, & Meeker, 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s possible that the compound could exhibit biological activity, given that many thienopyridines have been evaluated pharmacologically and found to have various activities .

Safety and Hazards

The compound should be handled with care, following standard safety precautions for chemical handling. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of many thienopyridines . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-4-25-20(24)17-15-10-11-22(13(2)3)12-16(15)26-19(17)21-18(23)14-8-6-5-7-9-14;/h5-9,13H,4,10-12H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAULQMWVRDBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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